molecular formula C10H10F3N5O4S B12311845 N-Carbamoylformimidamide Tritosulfuron

N-Carbamoylformimidamide Tritosulfuron

Cat. No.: B12311845
M. Wt: 353.28 g/mol
InChI Key: WBSGOTBBRAWAJI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-Carbamoylformimidamide Tritosulfuron involves several steps, including the nucleophilic addition to carbon-nitrogen double bonds (imines). This method is commonly used for the synthesis of amine derivatives . The industrial production of this compound requires precise reaction conditions and the use of specific reagents to ensure high yield and purity .

Chemical Reactions Analysis

N-Carbamoylformimidamide Tritosulfuron undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines .

Mechanism of Action

The mechanism of action of N-Carbamoylformimidamide Tritosulfuron involves the inhibition of specific enzymes in plants, leading to the disruption of essential metabolic pathways. This results in the death of the target weeds . The molecular targets of this compound include enzymes involved in amino acid synthesis and other critical biochemical processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H10F3N5O4S

Molecular Weight

353.28 g/mol

IUPAC Name

(1E)-1-[amino-(carbamoylamino)methylidene]-3-[2-(trifluoromethyl)phenyl]sulfonylurea

InChI

InChI=1S/C10H10F3N5O4S/c11-10(12,13)5-3-1-2-4-6(5)23(21,22)18-9(20)17-7(14)16-8(15)19/h1-4H,(H6,14,15,16,17,18,19,20)

InChI Key

WBSGOTBBRAWAJI-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NC(=O)/N=C(\N)/NC(=O)N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NC(=O)N=C(N)NC(=O)N

Origin of Product

United States

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